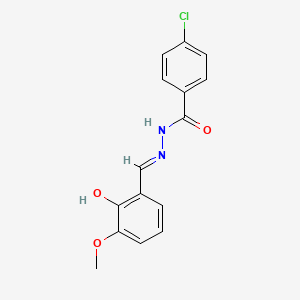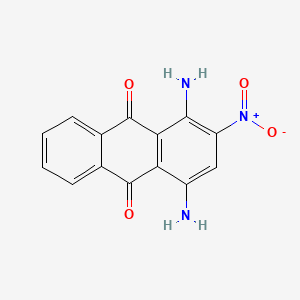![molecular formula C18H16N6O2 B11692966 N'-((1E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylene)-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692966.png)
N'-((1E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylene)-3-methyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-{2-HYDROXY-5-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}METHYLIDENE]-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their versatile chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and coordination chemistry. The presence of multiple functional groups, including hydroxyl, diazenyl, and pyrazole, contributes to its unique chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-HYDROXY-5-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}METHYLIDENE]-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation reaction between an appropriate aldehyde and a hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general synthetic route can be summarized as follows:
Step 1: Synthesis of the aldehyde precursor by diazotization of aniline followed by coupling with a phenol derivative.
Step 2: Condensation of the aldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of a catalytic amount of acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-HYDROXY-5-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}METHYLIDENE]-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted hydrazones.
Scientific Research Applications
N’-[(E)-{2-HYDROXY-5-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}METHYLIDENE]-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: Used in the development of metal-organic frameworks and coordination polymers.
Analytical Chemistry: Employed as a ligand in the synthesis of metal complexes for analytical purposes.
Biological Studies: Studied for its interactions with biomolecules and potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-HYDROXY-5-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}METHYLIDENE]-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. The presence of the diazenyl group allows for the formation of reactive intermediates that can modify the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{2,5-DIMETHOXYPHENYL}METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-{4-FLUOROPHENYL}METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-{2-HYDROXY-5-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}METHYLIDENE]-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of hydroxyl, diazenyl, and pyrazole moieties in a single molecule provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C18H16N6O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16N6O2/c1-12-9-16(23-20-12)18(26)24-19-11-13-10-15(7-8-17(13)25)22-21-14-5-3-2-4-6-14/h2-11,25H,1H3,(H,20,23)(H,24,26)/b19-11+,22-21? |
InChI Key |
MYRZXWUXBILNBB-IEDMXBAFSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(C=CC(=C2)N=NC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692890.png)
![Propyl {[3-cyano-6-hydroxy-4-(4-hydroxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11692897.png)
![4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-8-carboxylic acid](/img/structure/B11692900.png)


![(1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone](/img/structure/B11692920.png)

![N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B11692927.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11692930.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11692931.png)

![(4Z)-2-(4-chloro-3-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11692959.png)
![Ethyl 2-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate](/img/structure/B11692960.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B11692964.png)
